Reduced Topological Polar Surface Area (TPSA) Versus L-Aspartic Acid Quantifies Enhanced Membrane-Permeant Character
The target compound (2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid has a computed TPSA of 80.4 Ų, compared with 101 Ų for the natural analog L-aspartic acid [1][2]. This represents a 20.4% reduction in polar surface area, a magnitude that is pharmacologically meaningful for passive membrane permeability and central nervous system (CNS) drug design, where TPSA values below 90 Ų are generally associated with improved blood-brain barrier penetration [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 80.4 Ų (PubChem computed) |
| Comparator Or Baseline | L-Aspartic acid: 101 Ų (TTD database); also reported as 100.6–101 Ų across multiple sources |
| Quantified Difference | Reduction of 20.6 Ų (20.4% decrease) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) for target; TTD drug database entry for L-aspartic acid |
Why This Matters
A TPSA below 90 Ų is a recognized threshold for CNS drug-likeness; the 20.4% reduction versus natural aspartic acid makes the target compound a more suitable scaffold for designing brain-penetrant amino acid-derived probes or inhibitors.
- [1] PubChem. (2024). Compound Summary: 2-Amino-4-cyclopropyl-4-oxobutanoic acid, CID 81605016. Computed Properties: TPSA 80.4 Ų, XLogP3-AA -3.3, HBD 2, HBA 4. View Source
- [2] TTD (Therapeutic Target Database). (2024). Drug Information: L-Aspartic Acid, Drug ID D0OT9B. Molecular Properties: MW 133.1 Da, XLogP -1.1, TPSA 101 Ų, HBD 3, HBA 5. View Source
